Cas no 2126161-35-9 (6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)

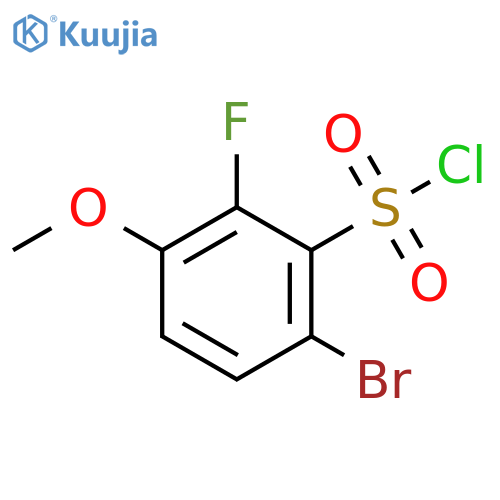

2126161-35-9 structure

商品名:6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride

CAS番号:2126161-35-9

MF:C7H5BrClFO3S

メガワット:303.533202886581

CID:4639099

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride

-

- インチ: 1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3

- InChIKey: MRVCUOWEVVOJBX-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=C(Br)C=CC(OC)=C1F

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392806-5.0g |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 5.0g |

$1199.0 | 2023-03-02 | |

| Aaron | AR01E8ER-5g |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 5g |

$1674.00 | 2023-12-14 | |

| A2B Chem LLC | AX42599-500mg |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 500mg |

$362.00 | 2024-04-20 | |

| A2B Chem LLC | AX42599-5g |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 5g |

$1298.00 | 2024-04-20 | |

| 1PlusChem | 1P01E86F-10g |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 10g |

$2260.00 | 2023-12-19 | |

| 1PlusChem | 1P01E86F-250mg |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 250mg |

$255.00 | 2023-12-19 | |

| 1PlusChem | 1P01E86F-500mg |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 500mg |

$445.00 | 2023-12-19 | |

| Aaron | AR01E8ER-50mg |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 50mg |

$130.00 | 2025-02-10 | |

| Aaron | AR01E8ER-100mg |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 100mg |

$181.00 | 2025-02-10 | |

| Aaron | AR01E8ER-2.5g |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |

2126161-35-9 | 95% | 2.5g |

$1139.00 | 2023-12-14 |

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2126161-35-9 (6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 307-59-5(perfluorododecane)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量